molecular formula C8H9NaO4S B14421381 Sodium 2,3-dimethyl-4-sulfophenolate CAS No. 84962-62-9

Sodium 2,3-dimethyl-4-sulfophenolate

Cat. No.: B14421381
CAS No.: 84962-62-9
M. Wt: 224.21 g/mol
InChI Key: KCLXLLAPJAGRPP-UHFFFAOYSA-M
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Description

Sodium 2,3-dimethyl-4-sulfophenolate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,3-dimethyl-4-sulfophenol, characterized by its phenolic structure with methyl and sulfonate substituents. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dimethyl-4-sulfophenolate typically involves the sulfonation of 2,3-dimethylphenol. The reaction is carried out by treating 2,3-dimethylphenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the sulfonate group.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The process involves the same fundamental steps of sulfonation and neutralization but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dimethyl-4-sulfophenolate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced sulfonate derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

Sodium 2,3-dimethyl-4-sulfophenolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and as an additive in detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Sodium 2,3-dimethyl-4-sulfophenolate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

  • Sodium 2,4-dimethyl-5-sulfophenolate
  • Sodium 3,5-dimethyl-4-sulfophenolate
  • Sodium 2,3-dimethyl-4-sulfonate

Comparison: Sodium 2,3-dimethyl-4-sulfophenolate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of solubility, stability, and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

84962-62-9

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;2,3-dimethyl-4-sulfophenolate

InChI

InChI=1S/C8H10O4S.Na/c1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3-4,9H,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

KCLXLLAPJAGRPP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)O)[O-].[Na+]

Origin of Product

United States

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